molecular formula C21H17FN2O4S B385671 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine CAS No. 720672-87-7

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine

Cat. No. B385671
CAS RN: 720672-87-7
M. Wt: 412.4g/mol
InChI Key: YPCCUNWSLKIBTH-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine, also known as FFA-04, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism Of Action

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine exerts its pharmacological effects by selectively inhibiting the activity of a specific protein kinase, known as IKK-β. This kinase is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting IKK-β, 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine has been shown to have a range of biochemical and physiological effects, including the inhibition of IKK-β activity, the modulation of pro-inflammatory cytokine and chemokine production, the induction of cell cycle arrest and apoptosis, and the prevention of neuronal cell death. These effects make 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine a promising candidate for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine in lab experiments is its selectivity for IKK-β, which allows for the specific modulation of cellular processes that are regulated by this kinase. However, one limitation of using 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the exploration of its effects on other cellular processes. Additionally, the use of 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine in combination with other drugs or therapies may provide synergistic effects and enhance its therapeutic potential.
In conclusion, 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied, indicating its potential as a valuable tool for scientific research.

Synthesis Methods

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-furanylboronic acid, followed by the reaction of the resulting intermediate with N-(4-methylbenzyl)oxazol-5-amine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation studies have indicated that 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(4-methylbenzyl)oxazol-5-amine has shown promise in preventing neuronal cell death and reducing neuroinflammation.

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S/c1-14-4-6-15(7-5-14)13-23-20-21(24-19(28-20)18-3-2-12-27-18)29(25,26)17-10-8-16(22)9-11-17/h2-12,23H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCCUNWSLKIBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine

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